2-amino-1-cyanoindolizine-3-carboxamide
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Overview
Description
2-amino-1-cyanoindolizine-3-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyanoindolizine-3-carboxamide typically involves the reaction of cyanoacetamide with suitable indolizine precursors under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like ethanol, where the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-cyanoindolizine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-1-cyanoindolizine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-cyanoindolizine-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety in the compound allows it to form hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-carboxamide: Similar to indole-2-carboxamide but with different substitution patterns, leading to varied biological activities.
Uniqueness
2-amino-1-cyanoindolizine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds with enzymes and proteins makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
2703780-11-2 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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